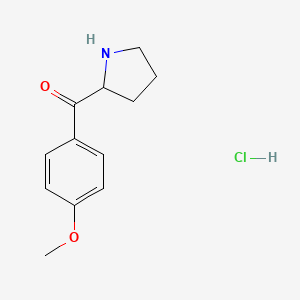

2-(4-Methoxybenzoyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(4-methoxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-10-6-4-9(5-7-10)12(14)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHPUGVEJXGHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyrrolidine-2-carboxylic Acid Derivatives (Patent EP3015456A1)

A key method involves the preparation of pyrrolidine-2-carboxylic acid derivatives, which serve as precursors to 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride:

Step 1: Protection and Formation of Pyrrolidine Intermediate

- Starting from amino acid derivatives such as 1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate.

- Use of strong bases like lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78°C) to generate enolates.

- Reaction with acylating agents such as acetic formic anhydride or formic pivalic anhydride under strict temperature control to form protected pyrrolidine intermediates.

Step 2: Deprotection and Acylation

- Treatment of the intermediate with trifluoroacetic acid (TFA) at 5°C to 25°C to remove protecting groups.

- Purification by column chromatography yields N-acetyl or N-trimethylsilyl pyrrolidine derivatives with methoxycarbonyl substitution at the 4-position.

- Yields reported range from approximately 75% to 90%.

Step 3: Conversion to Hydrochloride Salt

- The free base pyrrolidine derivatives are treated with hydrochloric acid or other protic acids to form the hydrochloride salt.

- This step improves compound stability and facilitates isolation.

Reaction Conditions Summary Table:

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Enolate formation | LHMDS or LDA in THF, N2 atmosphere | -78°C | - | Strict temperature control |

| Acylation | Acetic formic anhydride or formic pivalic anhydride | -78°C to 5°C | - | Dropwise addition, slow stirring |

| Deprotection | Trifluoroacetic acid in methylene chloride | 5°C to 25°C | 75.6-90.5 | Column chromatography purification |

| Salt formation | HCl treatment | Ambient | - | Hydrochloride salt isolation |

Salt Formation and Purification (Patent US20200369608A1)

- The hydrochloride salt of 2-(4-Methoxybenzoyl)pyrrolidine can be prepared by treating the free base with aqueous hydrochloric acid solutions ranging from 2M to 3M concentration.

- The acid equivalent used ranges from 0.5 to 10 molar equivalents relative to the free base.

- The reaction is typically conducted at ambient temperature.

- This method ensures high purity and crystallinity of the hydrochloride salt, suitable for pharmaceutical applications.

Analytical Data and Characterization

-

Typical ^1H NMR data for related pyrrolidine derivatives show multiplets corresponding to the pyrrolidine ring protons (δ 2.8–4.7 ppm) and aromatic protons of the 4-methoxybenzoyl group (δ 7.4–7.6 ppm).

-

High-performance liquid chromatography (HPLC) is used to determine product purity, with area percentages indicating the proportion of the main compound relative to impurities.

-

The final product is often isolated as a white solid or light yellow oil before salt formation, with yields typically exceeding 75%.

Summary of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting materials | Protected amino acid derivatives, pyrrolidine precursors |

| Key reagents | LHMDS, LDA, acylating anhydrides, trifluoroacetic acid, hydrochloric acid |

| Reaction conditions | Low temperature (-78°C) for enolate formation and acylation; ambient to mild heating for deprotection and salt formation |

| Purification methods | Column chromatography, extraction with organic solvents |

| Yields | 75.6% to 90.5% depending on step and scale |

| Final product form | Hydrochloride salt as white solid or crystalline powder |

Chemical Reactions Analysis

2-(4-Methoxybenzoyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and tetrahydrofuran, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells.

- Case Study : A study demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in ovarian cancer xenografts, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in animal models, indicating its potential for treating inflammatory diseases.

- Case Study : In a murine model of arthritis, administration of 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride significantly decreased inflammation and joint damage compared to control groups .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride. Various analogs have been synthesized to evaluate how modifications to the chemical structure affect biological activity.

| Compound | Modification | Activity (IC50) |

|---|---|---|

| 2-(4-Methoxybenzoyl)pyrrolidine | Base compound | 72 nM |

| Analog A | Methyl substitution | 50 nM |

| Analog B | Hydroxy substitution | 30 nM |

The data suggest that specific modifications can enhance potency, making SAR studies essential for drug development .

Potential Mechanisms of Action

The mechanisms by which 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride exerts its effects are still under investigation. However, it is hypothesized that the compound may act through multiple pathways:

- Inhibition of key enzymes involved in cell proliferation.

- Modulation of signaling pathways associated with inflammation and apoptosis.

- Interference with angiogenesis , thereby limiting tumor growth.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrrolidine Ring

a) Aromatic Substituents

- (S)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride (C₁₁H₁₆ClNO): This compound shares a 4-methoxyphenyl group directly attached to the pyrrolidine ring but lacks the benzoyl linker. The (S)-stereochemistry may also affect enantioselective interactions .

- However, the methoxymethyl linker creates steric bulk, which could reduce binding efficiency compared to the planar benzoyl group in 2-(4-methoxybenzoyl)pyrrolidine .

b) Functional Group Modifications

- 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride :

This compound features an ethyl ester linkage to a trimethoxybenzoyl group. The ester group introduces hydrolytic instability compared to the ketone in the target compound. The three methoxy groups increase solubility but may sterically hinder interactions with hydrophobic binding pockets . - Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride (CAS 1185038-20-3): Here, the pyrrolidine is connected to a benzoate ester via a methoxyethyl chain.

Macrocyclic Derivatives

- 4-Methoxybenzoyl-meso-octamethylcalix[2]pyrrolidino[2]pyrrole: This macrocycle incorporates the 4-methoxybenzoyl group into a calixpyrrolidine framework. The rigid macrocyclic structure stabilizes intramolecular N–H⋯N hydrogen bonds and π-π stacking, which are absent in the non-macrocyclic target compound. Such structural constraints may enhance selectivity in host-guest interactions but reduce synthetic accessibility .

Data Tables

Table 1: Structural and Functional Comparisons

Biological Activity

2-(4-Methoxybenzoyl)pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride features a pyrrolidine ring substituted with a 4-methoxybenzoyl group. The presence of the methoxy group is significant as it may influence the compound's lipophilicity and biological interactions.

Biological Activities

Research indicates that 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound shows potential against certain bacterial strains, particularly Staphylococcus aureus, with MIC values comparable to established antibiotics .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity .

The biological activity of 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease pathways, potentially leading to apoptosis in cancer cells. For instance, it has been noted to activate stress response pathways such as JNK and p38 MAPK, which are critical in regulating cell survival and apoptosis .

- Structure-Activity Relationships (SAR) : Studies have shown that modifications to the methoxy and benzoyl groups can significantly affect the potency of the compound. For example, altering the position of the methoxy substituent led to variations in biological activity, highlighting the importance of molecular structure in drug design .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating pyrrole derivatives found that compounds similar to 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride exhibited significant antibacterial activity with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .

- Cytotoxicity Assessment : In a comparative study against multiple cancer cell lines, 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride demonstrated an IC50 value of approximately 72 nM in MDA-MB-468 cells, indicating strong potential as an anticancer agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride, and how can reaction yields be optimized?

- Methodology :

- Stepwise synthesis : Use nucleophilic substitution or coupling reactions, as demonstrated in analogous pyrrolidine derivatives (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine synthesis via dichloromethane/NaOH-mediated reactions) .

- Yield optimization : Adjust stoichiometry, solvent polarity (e.g., dichloromethane for intermediate stability), and temperature (25–40°C). Post-reaction purification via recrystallization or column chromatography improves purity .

- Catalytic systems : Consider palladium catalysts for cross-coupling steps, as seen in Pacritinib synthesis involving pyrrolidine intermediates .

Q. How should researchers characterize the purity and structural integrity of 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride?

- Analytical techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on methoxy (δ 3.8–4.0 ppm) and pyrrolidine ring protons (δ 1.5–2.5 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 270.76 for related compounds) .

Q. What safety protocols are critical when handling 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride in the lab?

- Preventive measures :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Emergency response :

- Eye exposure: Flush with water for 15 minutes; seek medical attention if irritation persists .

- Spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies resolve contradictory data on the stability of 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride under varying pH and temperature?

- Experimental design :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Assess pH-dependent degradation (pH 1–13 buffers) to identify labile groups (e.g., methoxybenzoyl hydrolysis) .

- Contradiction resolution : Compare degradation products via LC-MS and validate with isotopic labeling (e.g., ³H tracing to track decomposition pathways) .

Q. How can isotopic labeling (e.g., ³H or ¹⁴C) trace the metabolic pathways of this compound in pharmacokinetic studies?

- Methodology :

- Tritiation : Catalytic tritium gas exchange at the pyrrolidine ring or methoxy group (e.g., ³H-labeled SB 269970 hydrochloride, 20–30 Ci/mmol) .

- In vivo tracing : Administer labeled compound to model organisms; quantify metabolites in plasma/tissues via scintillation counting or autoradiography .

Q. What advanced computational methods predict the binding affinity of 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride to neurological targets?

- Approaches :

- Molecular docking : Use AutoDock Vina with crystal structures of receptors (e.g., σ-1 receptor or dopamine transporters).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-receptor interactions .

- Validation : Compare predictions with in vitro assays (e.g., radioligand displacement using ³H-labeled antagonists) .

Data Contradiction Analysis Example

Issue : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.

- Resolution :

- Test solubility in DMSO, ethanol, and phosphate buffer (pH 7.4) using nephelometry.

- Cross-reference with literature (e.g., KISHIDA’s SDS notes limited aqueous solubility but high DMSO compatibility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.